3-Bromo-4-methoxy-5-nitrobenzoic acid
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Overview
Description
3-Bromo-4-methoxy-5-nitrobenzoic acid: is an organic compound with the molecular formula C8H6BrNO5 and a molecular weight of 276.04 g/mol It is a derivative of benzoic acid, characterized by the presence of bromine, methoxy, and nitro functional groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-methoxy-5-nitrobenzoic acid typically involves multi-step reactions starting from readily available precursors. One common method includes:
Nitration: The nitration of 4-methoxybenzoic acid using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the meta position relative to the methoxy group.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Electrophilic Aromatic Substitution: The compound can undergo further electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (nitro and bromine) and an electron-donating group (methoxy).
Reduction: The nitro group can be reduced to an amine group using reducing agents such as tin(II) chloride in hydrochloric acid.
Substitution: The bromine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Nitration: Concentrated sulfuric acid and nitric acid.
Bromination: Bromine and iron(III) bromide.
Reduction: Tin(II) chloride in hydrochloric acid.
Major Products:
Reduction Product: 3-Bromo-4-methoxy-5-aminobenzoic acid.
Substitution Product: Depending on the nucleophile, various substituted derivatives can be formed.
Scientific Research Applications
Chemistry: 3-Bromo-4-methoxy-5-nitrobenzoic acid is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology and Medicine:
Industry: In the industrial sector, it is used in the synthesis of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3-Bromo-4-methoxy-5-nitrobenzoic acid and its derivatives depends on the specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group can facilitate interactions with electron-rich sites, while the bromine atom can participate in halogen bonding .
Comparison with Similar Compounds
- 3-Bromo-4-methoxybenzoic acid
- 4-Bromomethyl-3-nitrobenzoic acid
- 3-Bromo-4-nitrobenzoic acid
Comparison: 3-Bromo-4-methoxy-5-nitrobenzoic acid is unique due to the simultaneous presence of bromine, methoxy, and nitro groups, which impart distinct electronic and steric properties. This combination of functional groups makes it a versatile intermediate in organic synthesis, offering different reactivity patterns compared to its analogs .
Properties
IUPAC Name |
3-bromo-4-methoxy-5-nitrobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO5/c1-15-7-5(9)2-4(8(11)12)3-6(7)10(13)14/h2-3H,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCKROZPOJCKCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)C(=O)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90589915 |
Source
|
Record name | 3-Bromo-4-methoxy-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90589915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
954815-08-8 |
Source
|
Record name | 3-Bromo-4-methoxy-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90589915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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